Methyl 3-[Hydroxy(phenyl)methyl]isoxazole-4-carboxylate
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Overview
Description
Methyl 3-[Hydroxy(phenyl)methyl]isoxazole-4-carboxylate is a compound belonging to the isoxazole family, which is a five-membered heterocyclic structure containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their significant biological activities and therapeutic potential
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoxazole derivatives, including Methyl 3-[Hydroxy(phenyl)methyl]isoxazole-4-carboxylate, often involves cycloaddition reactions. One common method is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as Cu(I) or Ru(II) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .
Industrial Production Methods
Industrial production methods for isoxazole derivatives typically involve large-scale cycloaddition reactions under controlled conditions. The use of microwave-assisted synthesis has also been reported to enhance the efficiency and yield of these reactions .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[Hydroxy(phenyl)methyl]isoxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups to the compound.
Reduction: This reaction can modify the existing functional groups to achieve desired properties.
Substitution: This reaction can replace one functional group with another, altering the compound’s chemical behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve optimal results .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized isoxazole compounds .
Scientific Research Applications
Methyl 3-[Hydroxy(phenyl)methyl]isoxazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-[Hydroxy(phenyl)methyl]isoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-phenylisoxazole-3-carboxylate: Another isoxazole derivative with similar chemical properties.
3-Hydroxy-5-methylisoxazole: A related compound used in various synthetic applications.
Uniqueness
Methyl 3-[Hydroxy(phenyl)methyl]isoxazole-4-carboxylate stands out due to its specific functional groups, which confer unique reactivity and biological activity.
Biological Activity
Methyl 3-[hydroxy(phenyl)methyl]isoxazole-4-carboxylate is a compound belonging to the isoxazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on immunosuppressive properties, anticancer potential, and antimicrobial effects, supported by data tables and relevant studies.
1. Immunosuppressive Properties
Research has demonstrated that derivatives of isoxazole, including this compound, exhibit significant immunosuppressive effects. A study highlighted that this compound inhibited lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) production in human blood cell cultures. Specifically, the compound showed a strong pro-apoptotic action in Jurkat cells, which are T lymphocyte cells used for studying apoptosis.
Key Findings:
- Mechanism of Action: The compound induced apoptosis through the upregulation of caspases and Fas signaling pathways, indicating its potential as an immunomodulator .
- Cell Proliferation Inhibition: It was noted that this compound significantly suppressed the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin (PHA) .
Compound | IC50 (μM) | Effect on PBMC Proliferation |
---|---|---|
MM3 | 50 | Strongly suppressive |
Control | - | Normal proliferation |
2. Anticancer Activity
The anticancer potential of isoxazole derivatives has been a focal point in recent pharmacological research. This compound has shown promise as a histone deacetylase (HDAC) inhibitor, which plays a crucial role in cancer cell regulation.
Research Insights:
- HDAC Inhibition: The compound exhibited lower IC50 values against various HDAC isoforms, indicating potent anticancer activity. Specifically, it demonstrated an IC50 range of 10–70 folds lower at HDAC-6 compared to other isoforms like HDAC-1 and HDAC-2 .
- Apoptotic Induction: In cancer cell lines, the compound was observed to induce apoptosis via caspase activation and modulation of cell cycle regulators .
3. Antimicrobial Activity
In addition to its immunosuppressive and anticancer properties, this compound has been evaluated for its antimicrobial activity against various bacterial strains.
Antimicrobial Efficacy:
- Testing Against Bacteria: The compound showed moderate to good activity against both Gram-positive and Gram-negative bacteria with Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 22.9 µM against strains like Bacillus subtilis and Staphylococcus aureus .
Bacterial Strain | MIC (µM) |
---|---|
Bacillus subtilis | 4.69 |
Staphylococcus aureus | 5.64 |
Escherichia coli | 8.33 |
Pseudomonas aeruginosa | 13.40 |
Properties
Molecular Formula |
C12H11NO4 |
---|---|
Molecular Weight |
233.22 g/mol |
IUPAC Name |
methyl 3-[hydroxy(phenyl)methyl]-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C12H11NO4/c1-16-12(15)9-7-17-13-10(9)11(14)8-5-3-2-4-6-8/h2-7,11,14H,1H3 |
InChI Key |
XQVBQLAPSFEJBQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CON=C1C(C2=CC=CC=C2)O |
Origin of Product |
United States |
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